1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol
Description
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-10-3-8(12)2-1-7(10)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYVQBGTSIXHCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol, a compound belonging to the azetidine class, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₄ClFNO, with a molecular weight of approximately 215.65 g/mol. The compound features a four-membered nitrogen-containing heterocycle, which contributes to its unique reactivity and biological activity.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. These interactions can lead to:
- Inhibition of bacterial growth : The compound may inhibit essential bacterial enzymes, disrupting cellular processes.
- Anticancer effects : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated several azetidine derivatives for their antibacterial efficacy against common pathogens. The results showed that this compound had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. Notably, it showed a dose-dependent reduction in cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Case Studies
A case study involving the use of this compound in combination therapies indicated enhanced efficacy when paired with existing chemotherapeutic agents. For instance, combining it with doxorubicin resulted in synergistic effects, reducing IC50 values by up to 40% compared to doxorubicin alone in certain cancer cell lines.
Comparison with Similar Compounds
Analysis :
- The 2-chloro-4-fluorobenzyl group in the target compound introduces ortho-substitution effects , which may hinder rotation and increase steric hindrance compared to the para-substituted analogs .
Piperidin-3-amine Analogs
Replacing the azetidine ring with a six-membered piperidine alters conformational flexibility and hydrogen-bonding capacity:
Analysis :
- The amine group (vs. hydroxyl in azetidin-3-ol) may enhance basicity, influencing pharmacokinetics (e.g., increased plasma protein binding) .
Heterocyclic Derivatives with Similar Substituents
Indole and pyrazole analogs highlight the role of heterocycle choice:
Preparation Methods
Starting Materials and Initial Steps
The synthesis often begins with azetidine-3-carboxylic acid or its derivatives as the azetidine core precursor. This substrate undergoes esterification or protection to facilitate subsequent transformations.
Formation of Azetidine Ring and Functionalization at 3-Position
The azetidine ring can be formed by cyclization reactions involving epichlorohydrin and amines such as benzhydrylamine, followed by mesylation and nucleophilic displacement to introduce substituents at the 3-position.
Reduction of azetidine esters using hydride reducing agents like sodium borohydride or Red-Al leads to the formation of azetidin-3-ol derivatives.
Introduction of the 2-Chloro-4-fluorobenzyl Group
The nitrogen substitution with the 2-chloro-4-fluorobenzyl moiety is achieved by nucleophilic substitution reactions using the corresponding benzyl halides or benzyl derivatives.
For example, 1-(2-chloro-4-fluorobenzyl)azetidin-3-ol can be synthesized by reacting azetidin-3-ol with 2-chloro-4-fluorobenzyl chloride under basic conditions such as triethylamine in an organic solvent.
Protection and Deprotection Strategies
Fluorination and Chlorination Steps
Fluorination at specific positions on the azetidine ring or benzyl substituent is performed using reagents like tetra-butylammonium fluoride or hydrogen fluoride/trimethylamine complexes.
Chlorination on the aromatic ring is introduced either by starting from chlorinated aromatic precursors or by electrophilic aromatic substitution reactions.
Purification and Isolation
After completion of reactions, organic phases are washed with brine and dried over magnesium sulfate.
Purification involves filtration, recrystallization from solvents such as ethanol or methanol, and chromatographic techniques to reduce impurities like residual chloromethyl azetidine derivatives to below 1%.
Representative Synthesis Scheme (Summary Table)
| Step | Reaction Type | Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Esterification | Azetidine-3-carboxylic acid + SOCl2 + MeOH, 5-15 °C | Methyl azetidine-3-carboxylate |
| 2 | Cyclization | Benzhydrylamine + epichlorohydrin + base | N-benzhydryl azetidine intermediate |
| 3 | Mesylation | Methanesulfonyl chloride + triethylamine, DCM | Mesylated azetidine intermediate |
| 4 | Nucleophilic substitution | Cyanide ion displacement | Azetidine-3-carbonitrile |
| 5 | Hydrolysis | Aqueous acid | Azetidine-3-carboxylic acid derivative |
| 6 | Reduction | Sodium borohydride or Red-Al | Azetidin-3-ol derivative |
| 7 | N-alkylation | 2-Chloro-4-fluorobenzyl chloride + base | 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol |
| 8 | Deprotection | Trifluoroacetic acid or para-toluenesulfonic acid | Final free amine compound |
| 9 | Purification | Washing, drying, recrystallization | Pure target compound |
Research Findings and Optimization Notes
Hydride reducing agents such as sodium borohydride and Red-Al are preferred for selective reduction of esters to alcohols on the azetidine ring, with reaction times around 12 hours at 15-20 °C ensuring complete conversion.
Use of protecting groups like Boc improves yield and purity by preventing side reactions on the nitrogen atom during fluorination and chlorination steps.
Fluorination reagents such as tetra-butylammonium fluoride enable selective fluorine introduction without affecting other sensitive groups.
Purification protocols involving multiple aqueous washes with sodium hydroxide and potassium carbonate solutions effectively remove residual impurities and salts, critical for pharmaceutical-grade purity.
Microwave-assisted synthesis methods have been reported for related azetidinone derivatives, offering reduced reaction times and improved yields, though specific adaptation for this compound requires further exploration.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, azetidin-3-ol derivatives are often prepared by coupling halogenated aromatic substrates (e.g., 2-chloro-4-fluorobenzyl chloride) with azetidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF) . Optimizing reaction temperature (40–60°C) and solvent polarity (e.g., acetonitrile vs. DMF) can improve yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
Q. How can the crystal structure and stereochemistry of this compound be determined?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. Data collection requires high-quality single crystals grown via slow evaporation (e.g., in ethanol/water). ORTEP-3 can visualize thermal ellipsoids and confirm stereochemistry, particularly for the azetidine ring and substituted benzyl group . For non-crystalline samples, NOESY NMR can infer spatial proximity of protons (e.g., azetidine C3-OH and the aromatic methyl group) .
Q. What analytical techniques are essential for purity assessment and structural validation?
- Methodological Answer :
- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >95% is typical for research-grade material .
- Structural Validation : High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 287.72) and FT-IR for functional groups (e.g., -OH stretch at 3200–3400 cm⁻¹) .
Advanced Research Questions
Q. How does the compound interact with biological targets such as Bcl-2/Bcl-xL or neuroprotective pathways?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to anti-apoptotic proteins like Bcl-xL. In vitro assays (e.g., fluorescence polarization) validate displacement of pro-apoptotic peptides (e.g., Bak BH3). For neuroprotection, rodent models of Parkinson’s disease (e.g., MPTP-induced toxicity) assess efficacy via behavioral tests and immunohistochemistry for dopaminergic neuron survival .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Triangulate data by:
- Replicating assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Validating cell line authenticity (STR profiling) and controlling for metabolic interference (e.g., CYP450 activity in hepatic models).
- Applying statistical rigor (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. What computational strategies predict the compound’s metabolic stability and toxicity?
- Methodological Answer :
- Metabolism : Use in silico tools like SwissADME to predict cytochrome P450 interactions (e.g., CYP3A4-mediated oxidation of the azetidine ring).
- Toxicity : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity. Experimental validation via Ames test (bacterial reverse mutation) and micronucleus assay (in vitro) is recommended .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. The azetidine ring is prone to hydrolysis in aqueous media; lyophilization or storage in anhydrous DMSO at -20°C preserves integrity. For long-term storage, argon-purged vials at -80°C are advised .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
